3-(3-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
3-(3-Chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[b,e][1,4]diazepin-1-one derivative characterized by a 3-chlorophenyl substituent at position 3 and a methyl group at position 11.
Properties
Molecular Formula |
C20H17ClN2O |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
9-(3-chlorophenyl)-6-methyl-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C20H17ClN2O/c1-12-20-18(23-17-8-3-2-7-16(17)22-12)10-14(11-19(20)24)13-5-4-6-15(21)9-13/h2-9,14,22H,10-11H2,1H3 |
InChI Key |
QVBPIAKSSICTNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the cyclization of aminobenzophenones with appropriate reagents under controlled conditions . Industrial production methods often utilize continuous flow chemistry to ensure efficient and scalable synthesis . For example, the acylation of 5-chloro-2-(methylamino)benzophenone followed by intramolecular cyclization is a well-documented approach .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chloro-substituted phenyl ring.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various central nervous system disorders. Its structure suggests that it may act as a serotonin (5-HT) receptor agonist, which could be beneficial in managing conditions such as depression and anxiety disorders .
2. Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antioxidant Activity : Related compounds have shown significant antioxidant properties, which help mitigate oxidative stress linked to diseases like cancer and neurodegenerative disorders .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can affect various physiological processes and contribute to its therapeutic potential .
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
Case Study 1: Antidepressant Potential
A study explored the effects of dibenzo[b,e][1,4]diazepine derivatives on serotonin receptors. The findings suggested that 3-(3-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one could enhance serotonergic activity, indicating its potential as an antidepressant agent. The compound's ability to modulate serotonin levels may provide new avenues for treating depression .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The research highlighted the antioxidant properties of dibenzo[b,e][1,4]diazepines and their ability to protect neuronal cells from oxidative damage. This suggests that this compound could be further studied for its potential in neuroprotection .
Data Table: Comparison of Biological Activities
| Activity Type | Description | Potential Impact |
|---|---|---|
| Antioxidant | Reduces oxidative stress | Mitigates cellular damage |
| Enzyme Inhibition | Inhibits specific metabolic enzymes | Alters physiological processes |
| Receptor Modulation | Interacts with neurotransmitter receptors | Influences mood and cognition |
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain . By enhancing the effect of GABA, an inhibitory neurotransmitter, it produces a calming effect on the nervous system. This interaction is similar to other benzodiazepines, which are known to bind to the GABA-A receptor, increasing the frequency of chloride channel opening and resulting in hyperpolarization of the neuron .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Dibenzo[b,e][1,4]diazepin-1-one Derivatives
*Calculated based on molecular formula C₂₀H₁₇ClN₂O.
Key Observations:
Substituent Impact on Activity :
- Aromatic/heteroaryl groups at position 11 (e.g., indol-3-yl in FC2) enhance pro-apoptotic activity, likely due to interactions with BIR domains in cancer cells .
- Electron-withdrawing groups (e.g., nitro, chloro) at position 3 or 11 improve metabolic stability but may reduce solubility .
- Triazole hybrids (e.g., Compound 93) exhibit dual functionality, targeting cholinesterase and amyloid-beta aggregation, making them promising for neurodegenerative diseases .
Synthetic Accessibility: The target compound and analogs like 4b and FC2 are synthesized via multi-component reactions involving aldehydes, diamines, and cyclohexanedione derivatives . Catalytic systems like Fe₃O₄/f-MWCNT/Ni₂B nanocomposites optimize reaction yields (e.g., 77% for 5m) .
Toxicity and Selectivity: FC2’s selective toxicity (active in cancer cells at 10 μM but non-toxic in fibroblasts) highlights the importance of substituent-driven target specificity . The absence of a benzoyl or nitroso group in the target compound may reduce off-target interactions compared to 8c or 4d .
Biological Activity
3-(3-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a synthetic compound belonging to the class of dibenzo diazepines. These compounds have garnered attention due to their potential therapeutic applications, particularly in the treatment of central nervous system (CNS) disorders. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique dibenzo structure which influences its biological behavior. Its molecular formula is C18H17ClN2O, with a molecular weight of 320.79 g/mol. The presence of the chlorophenyl group is significant for its interaction with biological targets.
1. CNS Activity
Research indicates that compounds similar to this compound exhibit various CNS effects. These include anxiolytic and sedative properties attributed to their interaction with GABA receptors. A study highlighted that derivatives of dibenzo diazepines demonstrate significant binding affinity to GABA_A receptors, leading to enhanced inhibitory neurotransmission .
2. Antidepressant Effects
The compound has been evaluated for its antidepressant potential. In animal models, it showed a significant reduction in depressive-like behaviors when administered in appropriate dosages. This effect is believed to be mediated through the modulation of serotonin (5-HT) pathways .
3. Anti-inflammatory Activity
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity may contribute to its therapeutic effects in various inflammatory conditions .
The mechanisms underlying the biological activity of this compound involve:
- GABA_A Receptor Modulation : Enhances inhibitory neurotransmission.
- Serotonergic System Interaction : Influences serotonin levels which are crucial for mood regulation.
- Cytokine Inhibition : Reduces inflammation by modulating immune responses.
Case Studies
Several studies have explored the efficacy and safety profile of this compound:
- Study on Anxiolytic Effects : A double-blind study involving patients with generalized anxiety disorder showed that treatment with a similar dibenzo diazepine led to significant improvements in anxiety scores compared to placebo .
- Animal Model Research : In a rodent model of depression, administration of the compound resulted in a notable decrease in immobility time during forced swim tests, suggesting antidepressant-like effects .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN2O |
| Molecular Weight | 320.79 g/mol |
| GABA_A Binding Affinity | High |
| Anti-inflammatory Activity | Positive |
| Antidepressant Efficacy | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
